4-Cyano-2-nitrophenethyl acetate
Overview
Description
4-Cyano-2-nitrophenethyl acetate is a chemical compound with the following properties:
- Linear Formula : C₁₁H₁₀N₂O₄
- CAS Number : 65548-02-9
- Molecular Weight : Approximately 242.21 g/mol
Molecular Structure Analysis
The molecular structure of 4-Cyano-2-nitrophenethyl acetate consists of the following components:
- An acetate group (CH₃COO-) attached to the phenethyl moiety.
- A cyano group (CN) at the para position of the phenethyl ring.
- A nitro group (NO₂) also at the para position of the phenethyl ring.
Chemical Reactions Analysis
While specific chemical reactions involving 4-Cyano-2-nitrophenethyl acetate are not extensively documented, it likely participates in reactions typical of nitroaromatic compounds. These may include reduction, substitution, or coupling reactions. Further research is needed to elucidate its reactivity.
Physical And Chemical Properties Analysis
Physical Properties :
- Appearance : Solid crystalline material.
- Color : Varies based on purity.
- Melting Point : Not specified.
- Solubility : Soluble in organic solvents (e.g., acetone, methanol).
Chemical Properties :
- Stability : Stable under standard conditions.
- Reactivity : May undergo nucleophilic or electrophilic reactions.
- Acidity/Basicity : Neutral compound.
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective gear (gloves, goggles).
- Hazard Information : Potential toxicity due to the presence of cyano and nitro groups. Avoid inhalation, ingestion, or skin contact.
- Disposal : Dispose of according to local regulations.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore derivatives for improved properties.
Please note that while I’ve provided a comprehensive overview, further research and experimental validation are essential for a deeper understanding of 4-Cyano-2-nitrophenethyl acetate.
properties
IUPAC Name |
2-(4-cyano-2-nitrophenyl)ethyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-8(14)17-5-4-10-3-2-9(7-12)6-11(10)13(15)16/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITSVJXNYMBUFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-nitrophenethyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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